molecular formula C8H10N2O2S B8719337 2-(Methylsulfanylmethyl)-4-nitro-aniline CAS No. 34774-93-1

2-(Methylsulfanylmethyl)-4-nitro-aniline

Cat. No.: B8719337
CAS No.: 34774-93-1
M. Wt: 198.24 g/mol
InChI Key: HCRSXTSGSLECNB-UHFFFAOYSA-N
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Description

2-(Methylsulfanylmethyl)-4-nitro-aniline is an organic compound with the molecular formula C8H10N2O2S It is characterized by the presence of a nitro group (-NO2) and a methylsulfanyl group (-SCH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanylmethyl)-4-nitro-aniline typically involves the nitration of 2-[(methylsulfanyl)methyl]aniline. One common method includes the reaction of 2-[(methylsulfanyl)methyl]aniline with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aniline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanylmethyl)-4-nitro-aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder (Fe), hydrochloric acid (HCl), catalytic hydrogenation

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of 2-[(methylsulfanyl)methyl]-4-phenylenediamine

    Substitution: Formation of substituted aniline derivatives

Scientific Research Applications

2-(Methylsulfanylmethyl)-4-nitro-aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanylmethyl)-4-nitro-aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-1,4-dihydropyrimidine
  • 4-Methyl-2-nitroaniline
  • 2-Methoxy-4-nitroaniline

Uniqueness

2-(Methylsulfanylmethyl)-4-nitro-aniline is unique due to the presence of both a nitro group and a methylsulfanyl group on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methylsulfanyl group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .

Properties

CAS No.

34774-93-1

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-4-nitroaniline

InChI

InChI=1S/C8H10N2O2S/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3

InChI Key

HCRSXTSGSLECNB-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: The solution of 23.4 g of t-butylhypochlorite in 20 ml of methylene chloride is added to that of 30.0 g of 4-nitroaniline and 27.0 g of dimethyl thioether in 650 ml of acetonitrile and 200 ml of methylene chloride while stirring at -40° under nitrogen. After 4 hours the temperature is raised to -20° and maintained there for three hours. After the addition of 30 g of sodium methoxide in 100 ml of methanol the mixture is refluxed for 15 hours, cooled, filtered and evaporated. The residue is dissolved in diethyl ether and filtered through a silica gel column to remove any unreacted 4-nitroaniline as its benzenesulfonate following addition of 17.4 g of benzenesulfonic acid. The filtrate is evaporated and the residue recrystallized from ethanol, to yield the 4 -nitro-2-methylmercaptomethylaniline melting at 72°-77°.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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